molecular formula C21H28N2O4S B11609762 3,4-Dimethylcyclohexyl 4-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate

3,4-Dimethylcyclohexyl 4-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate

Cat. No.: B11609762
M. Wt: 404.5 g/mol
InChI Key: HPDUZEAHPLHGLC-UHFFFAOYSA-N
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Description

3,4-DIMETHYLCYCLOHEXYL 3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PROPANOATE is a complex organic compound that features a cyclohexyl ring substituted with methyl groups and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHYLCYCLOHEXYL 3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PROPANOATE typically involves multi-step organic reactions. One common approach is to start with the cyclohexyl ring, introducing the methyl groups through alkylation reactions. The benzothiazole moiety can be synthesized separately and then coupled with the cyclohexyl derivative using carbamoylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHYLCYCLOHEXYL 3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3,4-DIMETHYLCYCLOHEXYL 3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PROPANOATE has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,4-DIMETHYLCYCLOHEXYL 3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PROPANOATE involves its interaction with molecular targets in biological systems. The benzothiazole moiety may play a key role in binding to specific proteins or enzymes, modulating their activity. The compound’s effects can be mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-DIMETHYLCYCLOHEXYL 3-[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PROPANOATE
  • 3,4-DIMETHYLCYCLOHEXYL 3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BUTANOATE

Uniqueness

3,4-DIMETHYLCYCLOHEXYL 3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PROPANOATE is unique due to its specific substitution pattern and the presence of both cyclohexyl and benzothiazole moieties. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H28N2O4S

Molecular Weight

404.5 g/mol

IUPAC Name

(3,4-dimethylcyclohexyl) 4-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate

InChI

InChI=1S/C21H28N2O4S/c1-4-26-15-7-8-17-18(12-15)28-21(22-17)23-19(24)9-10-20(25)27-16-6-5-13(2)14(3)11-16/h7-8,12-14,16H,4-6,9-11H2,1-3H3,(H,22,23,24)

InChI Key

HPDUZEAHPLHGLC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC(=O)OC3CCC(C(C3)C)C

Origin of Product

United States

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